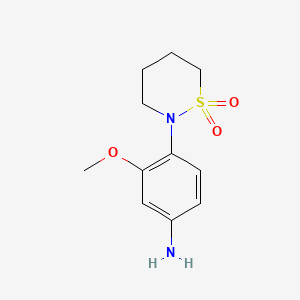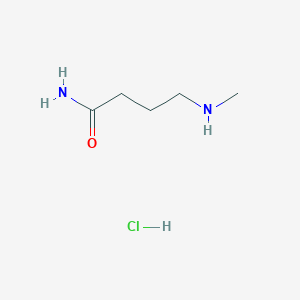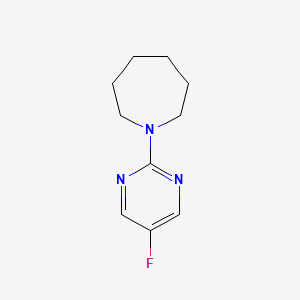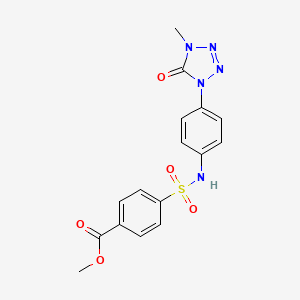
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine a compound’s structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and stability. It could also include a discussion of its chemical properties, such as its acidity or basicity.Wissenschaftliche Forschungsanwendungen
Allelochemicals and Agrochemical Applications
A significant area of application for compounds related to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline lies within the domain of phytochemistry, particularly concerning allelochemicals derived from the Gramineae family. These compounds, such as benzoxazinones, have been extensively studied for their phytotoxic, antimicrobial, antifungal, and insecticidal properties. For instance, the degradation of benzoxazinones in crop soils and their potential agronomic utility highlight the role of similar compounds in enhancing agricultural productivity and pest management (Macias et al., 2006).
Antimicrobial Activities
The antimicrobial properties of compounds structurally related to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline have been a focal point of research. The synthesis and characterization of zinc(II) complexes of meso-tetraphenylporphyrin with 4-methoxyaniline, for instance, demonstrate antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Obaleye et al., 2016).
Inflammatory Conditions and Pharmaceutical Applications
Another area of interest is the exploration of methoxytetrahydropyrans and related compounds as selective and orally potent inhibitors for conditions involving 5-lipoxygenase. These studies indicate the therapeutic potential of such compounds in treating inflammatory conditions and underscore the broader applicability of chemicals within the same family for pharmaceutical purposes (Crawley et al., 1992).
Analytical and Ecological Insights
Research on benzoxazinones and their degradation products, closely related to the chemical structure of interest, provides valuable insights into the analytical methodologies and ecological behavior of these compounds. Their roles in plant defense mechanisms, phytotoxic effects, and the proposal of new natural herbicide models based on their structures are of particular interest (Macias et al., 2009).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, including its LD50 (the lethal dose for 50% of individuals), any safety precautions that need to be taken when handling it, and procedures for its disposal.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about its behavior, or ways its synthesis could be improved.
I hope this general approach is helpful. If you have a specific question about a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-8-9(12)4-5-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKKPNZLMHNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)


![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)